Bcat-IN-1 is a selective inhibitor of branched-chain amino acid transferases, specifically targeting the mitochondrial isoform of branched-chain aminotransferase. This compound has garnered attention due to its potential therapeutic implications in metabolic disorders and certain cancers, where branched-chain amino acid metabolism plays a significant role in tumorigenesis and energy homeostasis.
Bcat-IN-1 was developed as part of research efforts to understand the biochemical pathways involving branched-chain amino acids and their associated enzymes. The compound is characterized by its potent inhibitory effects on the enzyme, providing a valuable tool for studying the metabolic roles of branched-chain amino acids in various biological contexts.
Bcat-IN-1 falls under the category of small molecule inhibitors, specifically designed to modulate enzyme activity. It is classified as an antimetabolite due to its ability to interfere with the normal metabolic processes involving branched-chain amino acids.
The synthesis of Bcat-IN-1 involves several key steps that ensure its potency and selectivity. Initial studies have indicated that the compound can be synthesized through a series of chemical reactions that incorporate structural analogues of leucine, which is a substrate for branched-chain aminotransferases.
The synthesis typically begins with the formation of a precursor compound that mimics the structure of leucine. This precursor undergoes various reactions including alkylation and acylation to achieve the final structure of Bcat-IN-1. The process may involve purification steps such as chromatography to isolate the desired compound from byproducts.
Bcat-IN-1 has a complex molecular structure characterized by functional groups that enhance its binding affinity to branched-chain aminotransferases. The specific arrangement of atoms allows it to effectively inhibit enzyme activity by mimicking natural substrates.
The molecular formula and weight of Bcat-IN-1 are critical for understanding its behavior in biological systems. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.
Bcat-IN-1 interacts with branched-chain aminotransferases through competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access. This inhibition affects several metabolic pathways, particularly those involving branched-chain amino acids like leucine, isoleucine, and valine.
The kinetics of Bcat-IN-1 can be evaluated using enzymatic assays that measure changes in substrate conversion rates upon inhibitor addition. Parameters such as IC50 values indicate the concentration needed for half-maximal inhibition, providing insights into its efficacy compared to other inhibitors.
The mechanism by which Bcat-IN-1 exerts its inhibitory effects involves competition with natural substrates for binding sites on branched-chain aminotransferases. By occupying these sites, Bcat-IN-1 effectively reduces the enzymatic conversion of branched-chain amino acids into their respective keto acids, thereby altering metabolic flux through pathways associated with energy production and biosynthesis.
Studies have shown that Bcat-IN-1 has a pIC50 value indicating significant potency against mitochondrial isoforms of branched-chain aminotransferases, demonstrating its potential as a therapeutic agent in conditions where these enzymes are dysregulated.
Bcat-IN-1 is typically presented as a white to off-white solid at room temperature. Its solubility profile is essential for determining its bioavailability and efficacy in biological systems.
The compound's stability under physiological conditions is crucial for its application in vivo. Studies often assess its degradation rates and interactions with other biomolecules to ensure it maintains activity throughout experimental or therapeutic use.
Bcat-IN-1 serves as a valuable research tool in metabolic studies, particularly those focusing on cancer metabolism and inflammatory diseases. Its ability to selectively inhibit branched-chain aminotransferases allows researchers to dissect the role of these enzymes in cellular metabolism and their implications in disease states.
Branched-chain amino acid aminotransferases (BCAT) catalyze the bidirectional transamination of branched-chain amino acids (leucine, isoleucine, valine) and α-ketoglutarate, yielding branched-chain α-keto acids (BCKAs) and glutamate. This reversible reaction represents the initial step in branched-chain amino acid catabolism, positioning BCAT enzymes at a crucial metabolic nexus [4] [8]. The generated BCKAs undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, ultimately feeding into the tricarboxylic acid cycle as acetyl-CoA, acetoacetate, or succinyl-CoA [4] [5]. Simultaneously, BCAT activity contributes to cellular nitrogen shuttling and glutamate production, impacting neurotransmitter synthesis (particularly in neural tissues) and redox balance via glutathione metabolism [7] [9]. The integration of branched-chain amino acid metabolism into central carbon and nitrogen pathways underscores its significance in maintaining metabolic homeostasis across tissues, particularly in skeletal muscle, liver, and brain [5] [8].
Two distinct isoforms exist in mammals: cytosolic BCAT1 (BCATc) and mitochondrial BCAT2 (BCATm). Despite sharing 58% amino acid sequence homology and utilizing pyridoxal 5'-phosphate as an essential cofactor, they exhibit marked differences in structure, regulation, tissue distribution, and function [5] [7].
Table 1: Comparative Features of Human BCAT Isoforms
| Feature | BCAT1 (BCATc) | BCAT2 (BCATm) |
|---|---|---|
| Gene Location | Chromosome 12p12.1 | Chromosome 19q13.33 |
| Subcellular Location | Cytosol | Mitochondrial Matrix |
| Primary Tissues | Brain, Embryonic Tissues, Ovaries, Placenta | Skeletal Muscle, Pancreas, Kidney, Heart, Adipose Tissue |
| Redox Sensor Motif | CXXC (Cys³¹⁵-Cys³¹⁸) | Absent |
| Catalytic Efficiency | Higher (2-5x faster turnover) | Lower |
| Km (Leucine)* | ~0.42-0.62 mM | ~0.67 mM |
| Key Metabolic Roles | Neuronal glutamate synthesis, Nitrogen shuttling, Tumor metabolism | Systemic BCAA catabolism, Energy production, Insulin secretion modulation |
| Representative values; can vary by species and assay conditions [5] [7]. |
Dysregulation of BCAT expression and activity is increasingly implicated in diverse pathologies, establishing these enzymes as significant therapeutic targets:
Inflammatory Diseases: BCAT1 is the dominant isoform in human macrophages. Upon activation (e.g., by lipopolysaccharide), BCAT1 activity supports metabolic reprogramming towards glycolysis and increased oxidative phosphorylation, crucial for the pro-inflammatory phenotype. BCAT1 inhibition reduces levels of immunoresponsive gene 1 protein and its product itaconate (an immunomodulatory metabolite), dampens oxygen consumption rate, extracellular acidification rate, and pro-inflammatory cytokine expression (e.g., tumor necrosis factor, nitric oxide synthase 2) [3] [9]. This positions BCAT1 as a key regulator of macrophage immunometabolism in conditions like rheumatoid arthritis and glomerulonephritis [9] [10].
Metabolic Disorders: Altered branched-chain amino acid metabolism, potentially involving BCAT dysregulation, is a hallmark of insulin resistance and type 2 diabetes. Elevated circulating branched-chain amino acids correlate with disease risk and progression. Impaired branched-chain amino acid catabolism in adipose tissue and skeletal muscle contributes to this dysmetabolism [4] [8]. Furthermore, loss-of-function mutations in the branched-chain α-keto acid dehydrogenase complex cause maple syrup urine disease, characterized by toxic accumulation of branched-chain amino acids and BCKAs [4].
Table 2: Disease Associations of BCAT Dysregulation
| Disease Category | Key BCAT Association | Proposed Pathogenic Mechanism |
|---|---|---|
| Glioblastoma | BCAT1 overexpression (IDH wild-type); Epigenetic silencing (IDH mutant) | IDH mutation → 2-HG accumulation → BCAT1 promoter methylation → silencing [1] [2]. |
| Acute Myeloid Leukemia | High BCAT1 expression | Supports proliferation via mTOR activation; MSI2 binding stabilizes BCAT1 mRNA [1] [2]. |
| Breast Cancer | BCAT1 overexpression (ER-, HER2+, TNBC); Epigenetic hypomethylation (ER-) | Correlates with HER2+ and Luminal B; Promotes growth, migration, invasion; Inhibits p27kip1 [1] [2]. |
| Pancreatic Cancer | BCAT2 overexpression | Associated with aggressive growth; Potential role in nucleotide synthesis [1]. |
| Inflammatory Disorders | BCAT1 high in activated macrophages | Supports metabolic reprogramming (glycolysis, OXPHOS), IRG1/itaconate production, pro-inflammatory cytokine expression [3] [9]. |
| Type 2 Diabetes/Insulin Resistance | Defective BCAA catabolism (Adipose, Muscle) | Reduced BCAT/BCKDH activity → Elevated circulating BCAAs → Contribute to insulin signaling impairment [4] [8]. |
The distinct and overlapping roles of BCAT1 and BCAT2 across health and disease, particularly their involvement in fueling anabolic processes in cancers and regulating immunometabolism, provide a compelling rationale for developing isoform-selective inhibitors like Bcat-IN-1 as targeted therapeutic agents.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6